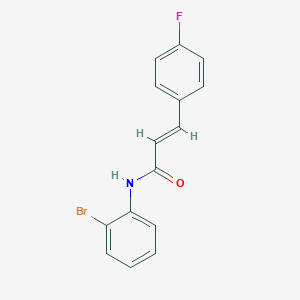

(2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BFA is a synthetic molecule that belongs to the class of enamide compounds, which are widely used in drug discovery and development. In

Mécanisme D'action

(2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide exerts its biological effects by inhibiting the activity of ADP-ribosylation factor (ARF), a protein that plays a crucial role in vesicular trafficking. (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide binds to the ARF protein and prevents it from interacting with its downstream effectors, thereby disrupting the normal trafficking of proteins and lipids within cells. This disruption can lead to a variety of cellular effects, including the inhibition of cell growth and the induction of apoptosis.

Biochemical and Physiological Effects

(2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In immune cells, (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide has been shown to inhibit the production of cytokines and chemokines, leading to the suppression of inflammation. In neurons, (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide has been shown to disrupt the trafficking of neurotransmitter receptors, leading to changes in synaptic transmission.

Avantages Et Limitations Des Expériences En Laboratoire

(2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide has several advantages as a tool compound for research. It is a small molecule that can easily penetrate cell membranes and exert its effects on intracellular targets. It is also relatively stable and can be stored for long periods without significant degradation. However, (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide also has some limitations. It can be toxic to cells at high concentrations, and its effects can be cell type-dependent. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Orientations Futures

There are several future directions for research on (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide. One area of focus is the development of more potent and selective analogs of (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide that can be used as therapeutic agents. Another area of focus is the elucidation of the molecular mechanisms underlying (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide's effects on cellular processes. This could involve the identification of new protein targets for (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide or the development of new experimental techniques for studying protein trafficking. Finally, there is a need for more studies on the pharmacokinetics and toxicity of (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide, which could inform its potential use as a therapeutic agent in humans.

Conclusion

(2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its mechanism of action involves the inhibition of ARF, leading to a disruption of protein trafficking within cells. (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects, and it has several advantages as a tool compound for research. However, more research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Méthodes De Synthèse

The synthesis of (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide involves the reaction of 2-bromoaniline and 4-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with propionyl chloride to yield (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide. The overall yield of the synthesis process is around 50%, and the purity of the final product can be improved by recrystallization.

Applications De Recherche Scientifique

(2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In pharmacology, (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide has been used as a tool compound to study the role of protein trafficking in cellular processes. In biochemistry, (2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide has been used to study the mechanism of action of various enzymes and proteins.

Propriétés

Nom du produit |

(2E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide |

|---|---|

Formule moléculaire |

C15H11BrFNO |

Poids moléculaire |

320.16 g/mol |

Nom IUPAC |

(E)-N-(2-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide |

InChI |

InChI=1S/C15H11BrFNO/c16-13-3-1-2-4-14(13)18-15(19)10-7-11-5-8-12(17)9-6-11/h1-10H,(H,18,19)/b10-7+ |

Clé InChI |

LPLRPXKNYRZSLQ-JXMROGBWSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)Br |

SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)F)Br |

SMILES canonique |

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)F)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B256547.png)

![N'-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide](/img/structure/B256548.png)

![N-[4-[[[(Z)-pyrrol-2-ylidenemethyl]amino]carbamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B256554.png)

![N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B256561.png)

![Ethyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetate](/img/structure/B256563.png)

![4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid](/img/structure/B256569.png)

![5-nitro-1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzene-1,3-dicarbohydrazide](/img/structure/B256573.png)

![Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B256576.png)

![2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B256577.png)

![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide](/img/structure/B256583.png)